N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of oxadiazole and thioamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrothiophene and carboxamide groups. One common method involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5-nitrothiophene-2-carboxylic acid chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Reduced heterocyclic compounds.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation. The exact molecular targets and pathways can vary depending on the specific application, such as its use as an antiproliferative agent .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Known for its antiproliferative activity.
5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine: Studied for its antimicrobial properties.
4-(5-amino-1,3,4-oxadiazol-2-yl)phenol: Investigated for its potential as a lead compound in drug discovery.
Uniqueness
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrothiophene moiety, in particular, may contribute to its enhanced biological activity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S/c1-23-9-5-8(6-10(7-9)24-2)14-17-18-15(25-14)16-13(20)11-3-4-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKKKSAPMWJFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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